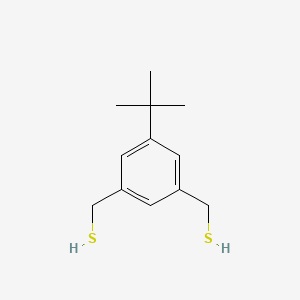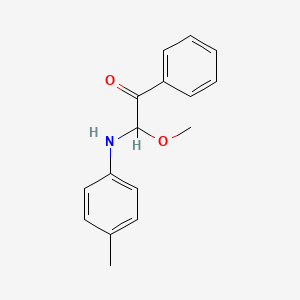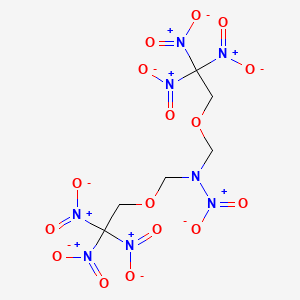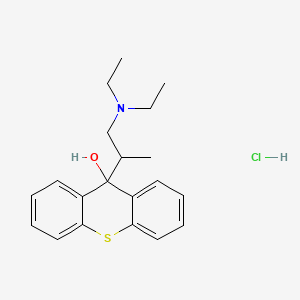![molecular formula C13H18O B14436357 6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one CAS No. 80359-35-9](/img/structure/B14436357.png)
6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9,9-Trimethylspiro[45]deca-3,6-dien-2-one is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage, where two rings are connected through a single atom, creating a distinct three-dimensional shape
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one typically involves the use of modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. A Pd-catalyzed decarboxylative strategy is employed, which can be performed at room temperature and generates carbon dioxide as the sole by-product . This method allows for the construction of spirocyclic compounds with high diastereo- and enantioselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of spirocyclic compound synthesis can be applied. Industrial production would likely involve scalable catalytic processes, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,9,9-Trimethylspiro[3.6]deca-5,7-dien-1-one
- 9-tert-Butyl-1-oxaspiro[4.5]deca-6,9-dien-2,8-dione
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
Uniqueness
6,9,9-Trimethylspiro[4.5]deca-3,6-dien-2-one is unique due to its specific spiro linkage and the presence of three methyl groups, which confer distinct chemical properties and reactivity. Its conjugated diene system also contributes to its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
80359-35-9 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
7,7,10-trimethylspiro[4.5]deca-3,9-dien-2-one |
InChI |
InChI=1S/C13H18O/c1-10-4-6-12(2,3)9-13(10)7-5-11(14)8-13/h4-5,7H,6,8-9H2,1-3H3 |
InChI-Schlüssel |
GEKQPXUUDRQJGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC12CC(=O)C=C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




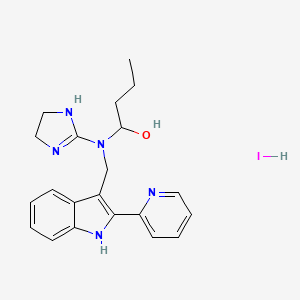
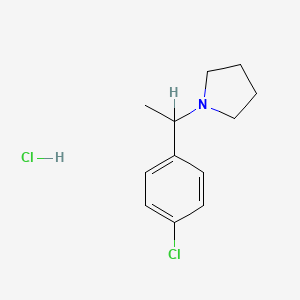
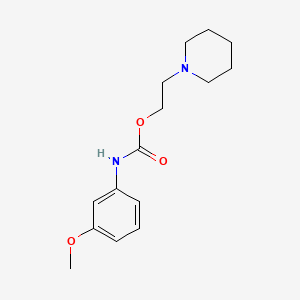
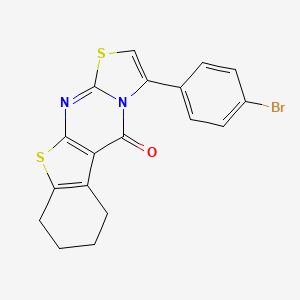
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
